![molecular formula C14H15FN2O B7472152 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide](/img/structure/B7472152.png)
7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide
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Overview
Description
7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is known to have a unique structure that allows it to interact with various biological processes, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit DNA synthesis, which is necessary for cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide are varied and depend on the specific biological process being studied. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide in lab experiments is its ability to selectively target specific biological processes. This allows researchers to study the effects of inhibiting these processes in a controlled manner. However, the compound may have limitations in terms of its toxicity and specificity, which can affect the interpretation of results.
Future Directions
There are several potential future directions for research involving 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide. One area of interest is the development of more specific and potent inhibitors of protein kinases, which could have therapeutic applications in cancer and other diseases. Another area of interest is the study of the compound's effects on the immune system, which could have implications for the treatment of autoimmune disorders. Additionally, the compound's potential use in drug delivery systems and imaging techniques is also an area of active research.
Synthesis Methods
The synthesis of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide can be achieved through a series of chemical reactions, starting with the condensation of 2-methylquinoline-3-carboxylic acid with 1,1-dimethylethylamine. The resulting intermediate is then reacted with 7-fluoro-1,2,3,4-tetrahydroquinoline to yield the final product.
Scientific Research Applications
The unique structure of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide makes it a valuable tool for scientific research. The compound has been shown to interact with various biological processes, including protein kinase activity, DNA synthesis, and cell proliferation. As a result, it has been used in studies related to cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-8(2)16-14(18)12-6-10-4-5-11(15)7-13(10)17-9(12)3/h4-8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFRYXQNHCZXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.